molecular formula C13H16F2N4O5S2 B14069863 (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid

Cat. No.: B14069863
M. Wt: 410.4 g/mol
InChI Key: XGRIDCNJIYGKHE-UWQFDMMHSA-N
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Description

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluorophenyl group, a hydroxy group, a triazolyl group, and a butanethioamide moiety, all of which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide typically involves multiple steps, including the introduction of the difluorophenyl group, the formation of the triazolyl ring, and the incorporation of the butanethioamide moiety. Common reagents used in these reactions include fluorinating agents, triazole precursors, and thiolating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The difluorophenyl group can be reduced to a phenyl group.

    Substitution: The triazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the difluorophenyl group would yield a phenyl derivative.

Scientific Research Applications

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The difluorophenyl group and triazolyl ring are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide: The parent compound.

    (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;hydrochloric acid: A similar compound with a different counterion.

    (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;phosphoric acid: Another similar compound with a different counterion.

Uniqueness

The uniqueness of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the triazolyl ring contributes to its binding affinity and specificity in biological systems.

Properties

Molecular Formula

C13H16F2N4O5S2

Molecular Weight

410.4 g/mol

IUPAC Name

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanethioamide;sulfuric acid

InChI

InChI=1S/C13H14F2N4OS.H2O4S/c1-8(12(16)21)13(20,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15;1-5(2,3)4/h2-4,6-8,20H,5H2,1H3,(H2,16,21);(H2,1,2,3,4)/t8?,13-;/m1./s1

InChI Key

XGRIDCNJIYGKHE-UWQFDMMHSA-N

Isomeric SMILES

CC(C(=S)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O.OS(=O)(=O)O

Canonical SMILES

CC(C(=S)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O.OS(=O)(=O)O

Origin of Product

United States

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